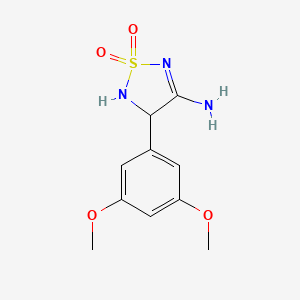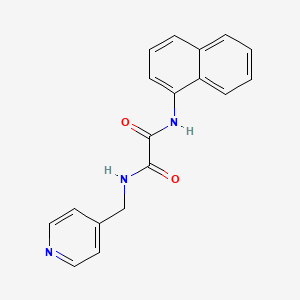
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as DTG, is a compound that has been extensively studied for its potential therapeutic applications. DTG belongs to the class of thiadiazolidinone derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is believed to exert its biological effects by binding to the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the endoplasmic reticulum and is involved in a wide range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been found to modulate the activity of the sigma-1 receptor, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may explain its antipsychotic and antidepressant effects. 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been found to increase the activity of GABAergic neurons, which may explain its anxiolytic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide also has several limitations. It has a relatively low affinity for the sigma-1 receptor, which may limit its therapeutic potential. It also has a relatively short half-life, which may limit its usefulness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One potential direction is to develop more potent analogs of 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide that have a higher affinity for the sigma-1 receptor. Another potential direction is to study the effects of 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide on other cellular processes, such as autophagy and apoptosis. Finally, 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide may also be studied for its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease.
Conclusion:
In conclusion, 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antipsychotic effects. 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide exerts its effects by binding to the sigma-1 receptor, which is involved in a wide range of cellular processes. Although 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several limitations, it has several advantages for lab experiments and has several potential future directions for study.
Synthesemethoden
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be synthesized by reacting 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidine-3-thione. This compound is then oxidized using hydrogen peroxide to form 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidine-3-imine 1,1-dioxide, which is 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antipsychotic effects. 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-16-7-3-6(4-8(5-7)17-2)9-10(11)13-18(14,15)12-9/h3-5,9,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAKUHWMZJWNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C(=NS(=O)(=O)N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)


![oxo{[(1-phenylcyclopentyl)methyl]amino}acetic acid](/img/structure/B4942213.png)

![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)

![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4942239.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-bromophenyl)amino]-2-propanol}](/img/structure/B4942246.png)
![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4942270.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4942273.png)